molecular formula C18H18O3 B2487929 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde CAS No. 861439-58-9

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde

Cat. No. B2487929
CAS RN: 861439-58-9
M. Wt: 282.339
InChI Key: GTCBEAJPBIHQTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde involves various organic synthesis techniques, including nucleophilic addition reactions and cycloisomerization processes. For instance, a method reported involves the reaction of benzaldehyde derivatives with other reagents under specific conditions to obtain compounds with structural similarities, highlighting the diverse synthetic pathways that can be employed in the synthesis of complex organic molecules (Gabriele, Mancuso, & Salerno, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde has been determined using various spectroscopic techniques, including X-ray crystallography, which provides detailed information on the molecular conformation and intermolecular interactions. Studies reveal that the molecular conformation is influenced by intramolecular hydrogen bonding, which stabilizes the structure (Akkurt, Yıldırım, Kerbal, Bennani, Hadda, Chohan, & McKee, 2010).

Chemical Reactions and Properties

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde undergoes various chemical reactions characteristic of benzaldehyde derivatives. These include nucleophilic addition reactions and the potential for cycloaddition reactions, which are pivotal in the synthesis of more complex molecules. The compound's reactivity is guided by the presence of functional groups that facilitate such reactions (Zhao, Liu, Chen, & Wang, 2007).

Physical Properties Analysis

The physical properties of compounds like 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. Spectroscopic studies, including IR, NMR, and MS, play a significant role in elucidating these properties and in confirming the purity and identity of the synthesized compounds (Reetz, Huellmann, Massa, Berger, Rademacher, & Heymanns, 1986).

Chemical Properties Analysis

The chemical properties of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde, including its reactivity towards various reagents and conditions, are essential for its application in organic synthesis. The presence of functional groups such as the methoxy and allyl groups influence its reactivity patterns, making it a versatile reagent for the synthesis of a wide range of organic molecules (Gabriele, Mancuso, & Salerno, 2008).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds

    • (Verlhac & Pereyre, 1990): Describes the use of vinyltin synthons, which could be analogous to 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde, for the synthesis of functionalized allylsilanes and monoprotected 1,2-diols.
  • Synthesis of Bioactive Compounds

    • (Rudyanto et al., 2014): Discusses the synthesis of 1,3-benzoxazine and aminomethyl compounds from eugenol, which bears structural similarities to 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde, and their biological activity.
  • Homologation of Benzaldehydes

    • (Dabdoub et al., 2012): Details the four- and eight-carbon homologation of benzaldehydes, a process potentially relevant to derivatives like 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde.
  • Synthesis of Electrically Conductive Polymers

    • (Hafeez et al., 2019): Explores the synthesis of bis-aldehyde monomers and their use in electrically conductive polyazomethines, a process that may involve compounds similar to 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde.
  • Synthesis of Nonlinear Optical Materials

    • (Salary et al., 1999): Investigates the growth and morphology of the nonlinear optical crystal 3-methoxy-4-hydroxy-benzaldehyde (MHBA), suggesting potential applications of related compounds in nonlinear optics.
  • Solid Phase Organic Synthesis

    • (Swayze, 1997): Examines the use of benzaldehyde derivatives as linkers for solid phase organic synthesis, which could include the utilization of compounds like 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. This could involve exploring new synthetic routes, studying its reactivity under various conditions, and testing its efficacy in potential applications such as pharmaceuticals or materials science .

properties

IUPAC Name

4-methoxy-3-[(2-prop-2-enylphenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-6-15-7-4-5-8-18(15)21-13-16-11-14(12-19)9-10-17(16)20-2/h3-5,7-12H,1,6,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCBEAJPBIHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde

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